molecular formula C16H20N4O3 B2841968 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034481-61-1

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2841968
CAS RN: 2034481-61-1
M. Wt: 316.361
InChI Key: AJVBPZOJQCHQNZ-UHFFFAOYSA-N
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Description

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the central nervous system.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Research has explored various synthesis techniques and the resulting compounds' effectiveness against bacteria and fungi. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives and their antimicrobial properties, which may be related to compounds structurally similar to this compound (Patel, Agravat, & Shaikh, 2011).

Antiarrhythmic and Antihypertensive Effects

The compound has also been studied for its potential antiarrhythmic and antihypertensive effects. Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to this compound, revealed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications (Malawska et al., 2002).

Neuroprotective Effects

Studies have also explored the neuroprotective effects of similar compounds. For instance, Zhang Hong-ying (2012) examined derivatives for their role in improving learning and memory dysfunction in mice, suggesting a potential area of application for related compounds like this compound in neurology and cognitive disorders (Zhang Hong-ying, 2012).

Antiallergy and Antibacterial Agents

This compound's potential as an antiallergy and antibacterial agent has been explored, with research indicating promising results. For example, Walsh, Franzyshen, and Yanni (1989) synthesized related piperidine derivatives and evaluated them for antiallergy activity, finding some compounds with potent effects (Walsh, Franzyshen, & Yanni, 1989).

Potential Applications in Osteoporosis and Cancer Treatment

The compound and its derivatives have potential applications in osteoporosis and cancer treatment. Hutchinson et al. (2003) identified derivatives as potent antagonists of the alpha(v)beta(3) receptor, which is significant for bone turnover and cancer metastasis (Hutchinson et al., 2003).

Insecticidal Properties

Research has also shown that pyridine derivatives, similar to this compound, possess insecticidal properties. Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized and tested various pyridine derivatives for their toxicity against certain insects, highlighting another potential application area (Bakhite et al., 2014).

properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBPZOJQCHQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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